molecular formula C13H24N2O2 B12941469 tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12941469
M. Wt: 240.34 g/mol
InChI Key: WMQCBDXKJFZRER-SNVBAGLBSA-N
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Description

tert-Butyl ®-6-methyl-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound with the molecular formula C12H22N2O2 It is characterized by a spirocyclic structure, which includes a diazaspiro nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use 2,7-diazaspiro[3.5]nonane as a starting material. The synthesis involves a series of reactions, including substitution and esterification reactions, to introduce the tert-butyl and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-10-7-13(8-14-9-13)5-6-15(10)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1

InChI Key

WMQCBDXKJFZRER-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CC2(CCN1C(=O)OC(C)(C)C)CNC2

Canonical SMILES

CC1CC2(CCN1C(=O)OC(C)(C)C)CNC2

Origin of Product

United States

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